molecular formula C14H10ClFO3 B6402365 5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261957-90-7

5-Chloro-2'-fluoro-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B6402365
CAS No.: 1261957-90-7
M. Wt: 280.68 g/mol
InChI Key: AIIGJFAGIQADLK-UHFFFAOYSA-N
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Description

5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Friedel-Crafts Acylation: The initial step involves the acylation of a biphenyl derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro, fluoro, and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with different substituents replacing the chloro, fluoro, or methoxy groups.

Scientific Research Applications

5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro, fluoro, and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylboronic acid
  • 2-Fluoro-5-methoxyphenylboronic acid
  • 3-Chloro-5-fluorophenylboronic acid

Uniqueness

5-Chloro-2’-fluoro-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific combination of chloro, fluoro, and methoxy substituents on the biphenyl ring

Properties

IUPAC Name

3-chloro-5-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-11(13(12)16)8-5-9(14(17)18)7-10(15)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIGJFAGIQADLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690088
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-90-7
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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